4-Hydroxy-2-(trifluoromethyl)nicotinsäure

Übersicht

Beschreibung

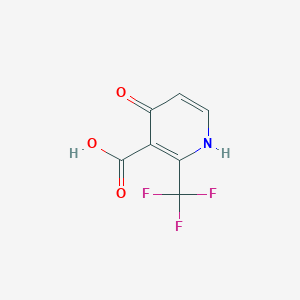

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fourth position on the pyridine ring

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-Hydroxy-2-(trifluoromethyl)nicotinic acid has been identified as a significant compound in drug development, particularly for its potential role as an inhibitor in various biological pathways.

- Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, showcasing its potential as an anticancer agent .

Agricultural Chemistry

This compound serves as an active ingredient in agricultural formulations due to its efficacy as a pesticide and herbicide. The trifluoromethyl group contributes to its potency against pests while minimizing environmental impact.

- Case Study : Research has indicated that formulations containing 4-hydroxy-2-(trifluoromethyl)nicotinic acid significantly reduced pest populations in controlled trials, leading to improved crop yields .

Biochemical Studies

In proteomics research, this compound is utilized for its biochemical properties that allow for the study of protein interactions and enzyme activities.

- Data Table : Summary of Biochemical Applications

Material Science

Research indicates that 4-hydroxy-2-(trifluoromethyl)nicotinic acid can be incorporated into materials for enhanced properties, such as increased thermal stability and improved mechanical strength.

Wirkmechanismus

Target of Action

The primary targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid are the HCV NS5B polymerase and the Calcium Release-Activated Calcium (CRAC) channels . The HCV NS5B polymerase is a key enzyme in the replication of the Hepatitis C virus, while the CRAC channels play a crucial role in calcium ion transport across cell membranes .

Mode of Action

4-Hydroxy-2-(trifluoromethyl)nicotinic acid interacts with its targets by acting as an inhibitor . It can be used to prepare pyridine carboxamides that act as palm site inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides that act as inhibitors of the CRAC channels .

Biochemical Pathways

The compound affects the biochemical pathways related to the replication of the Hepatitis C virus and the regulation of calcium ion transport . By inhibiting the HCV NS5B polymerase, it disrupts the viral replication process . By inhibiting the CRAC channels, it affects the calcium ion transport across cell membranes, which can have downstream effects on various cellular processes that depend on calcium signaling .

Result of Action

The molecular and cellular effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid’s action are related to its inhibitory effects on its targets. By inhibiting the HCV NS5B polymerase, it can potentially prevent the replication of the Hepatitis C virus . By inhibiting the CRAC channels, it can potentially disrupt calcium signaling in cells .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Additionally, the compound’s action can be affected by factors such as the presence of other substances, the pH of the environment, and the temperature .

Biochemische Analyse

Biochemical Properties

4-Hydroxy-2-(trifluoromethyl)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a precursor material for the preparation of other pesticides or medicines

Cellular Effects

The effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its specific cellular effects are limited. It is known to be used in research settings to understand its potential impacts on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is stable under standard laboratory conditions, but specific data on its degradation and long-term effects are not extensively documented .

Transport and Distribution

The transport and distribution of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid within cells and tissues involve interactions with transporters or binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is crucial for its activity and function. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid can be achieved through several methods:

Cyclization and Hydrolysis Method: This involves the reaction of trifluoroacetyl chloride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and subsequent cyclization and hydrolysis.

Condensation and Cyclization Method: Another method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis.

Industrial Production Methods: The industrial production of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid typically involves the use of readily available raw materials and straightforward reaction conditions to ensure high yield and purity. The methods mentioned above are scalable and suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of ethers or esters.

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4-(trifluoromethyl)nicotinic acid

- 4-(Trifluoromethyl)nicotinic acid

- 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Comparison: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to its analogs .

Biologische Aktivität

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (C₇H₄F₃NO₃) is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of 4-hydroxy-2-(trifluoromethyl)nicotinic acid features a trifluoromethyl group that enhances its chemical properties. The compound has a molecular weight of 207.11 g/mol and exhibits unique crystal properties, crystallizing in the monoclinic space group P2₁/c .

Antimicrobial Properties

Research indicates that trifluoromethyl-substituted nicotinic acids, including 4-hydroxy-2-(trifluoromethyl)nicotinic acid, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus : Moderate susceptibility observed.

- Pseudomonas aeruginosa : Notably susceptible at lower concentrations.

- Klebsiella pneumoniae : Effective inhibition noted.

- Candida albicans : Least susceptible among tested strains .

The minimum inhibitory concentration (MIC) values for these bacteria range from 0.016 mM to 1 mM, depending on the specific strain and conditions used in testing .

Antioxidant Activity

The compound also shows promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals effectively.

The biological activities of 4-hydroxy-2-(trifluoromethyl)nicotinic acid can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

- Hydroxyl Group : Increases hydrogen bonding capabilities, potentially improving binding affinity to target proteins involved in microbial resistance mechanisms .

Study on Antimicrobial Efficacy

A recent study synthesized various nicotinamides from nicotinic acid derivatives and tested their antimicrobial activity. The results indicated that compounds similar to 4-hydroxy-2-(trifluoromethyl)nicotinic acid demonstrated significant inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential for these compounds to restore efficacy in established antibiotics .

Structure-Activity Relationship (SAR)

A review of SAR studies revealed that the incorporation of the trifluoromethyl group significantly enhances the potency of nicotinic acid derivatives against various biological targets. This modification has been linked to improved interactions with enzymes involved in critical pathways such as DNA replication and cell wall synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | C₇H₄F₃NO₃ | Hydroxyl and trifluoromethyl groups | Antimicrobial, Antioxidant |

| 2-Hydroxy-4-(trifluoromethyl)nicotinic acid | C₈H₆F₃NO₃ | Hydroxyl group at a different position | Variable antimicrobial activity |

| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | Lacks hydroxyl group; primarily focused on fluorine substitution | Limited bioactivity compared to hydroxyl derivatives |

Eigenschaften

IUPAC Name |

4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMDWGFJXYJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202980 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-89-9 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.